Pauciflorol E
CAS No.:
Cat. No.: VC1885654
Molecular Formula: C28H20O7
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C28H20O7 |
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Molecular Weight | 468.5 g/mol |
IUPAC Name | (1R,8R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-one |
Standard InChI | InChI=1S/C28H20O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26,28-33H/t23-,26-,28+/m1/s1 |
Standard InChI Key | HAOBFGJVNNUEGD-RJRADHEHSA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@H]2[C@@H]3C4=C([C@H](C(=O)C5=C3C(=CC(=C5)O)O2)C6=CC=C(C=C6)O)C(=CC(=C4)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C2C3C4=C(C(C(=O)C5=C3C(=CC(=C5)O)O2)C6=CC=C(C=C6)O)C(=CC(=C4)O)O)O |
Introduction
Chemical Identity and Structural Characterization
Pauciflorol E possesses a complex tetracyclic structure characterized by multiple hydroxyl groups and two 4-hydroxyphenyl substituents. The compound was elucidated through extensive spectroscopic analysis, particularly HMBC and NOESY NMR experiments .
Nomenclature and Chemical Classification
Pauciflorol E belongs to the phenylpropanoids and polyketides class, specifically categorized as a 2-arylbenzofuran flavonoid . The systematic IUPAC name for this compound is (1R,8R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-one .
Structural Identifiers
Table 1 presents the key structural identifiers for Pauciflorol E:
Molecular Structure Representation
Pauciflorol E can be represented by several SMILES notations:
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Canonical SMILES: C1=CC(=CC=C1C2C3C4=C(C(C(=O)C5=C3C(=CC(=C5)O)O2)C6=CC=C(C=C6)O)C(=CC(=C4)O)O)O
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Isomeric SMILES: C1=CC(=CC=C1[C@H]2[C@@H]3C4=C(C@HC6=CC=C(C=C6)O)C(=CC(=C4)O)O)O
Physical and Chemical Properties
Pauciflorol E exhibits a specific set of physical and chemical characteristics that influence its behavior in biological systems and chemical reactions.
Basic Physical Properties
Table 2 summarizes the fundamental physical and chemical properties of Pauciflorol E:
Predicted ADMET Properties
Advanced computational predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have been calculated for Pauciflorol E using admetSAR 2 algorithms. These predictions provide valuable insights into the compound's potential pharmacokinetic behavior.
Table 3: ADMET Properties of Pauciflorol E
Target | Value | Probability (%) |
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Human Intestinal Absorption | Positive | 98.84% |
Caco-2 Permeability | Negative | 87.84% |
Blood-Brain Barrier Penetration | Negative | 67.50% |
Human Oral Bioavailability | Negative | 65.71% |
Subcellular Localization | Mitochondria | 68.79% |
OATP2B1 Inhibition | Negative | 57.24% |
OATP1B1 Inhibition | Positive | 73.04% |
OATP1B3 Inhibition | Negative | 43.43% |
MATE1 Inhibition | Negative | 92.00% |
OCT2 Inhibition | Negative | 97.50% |
BSEP Inhibition | Positive | 69.39% |
P-glycoprotein Inhibition | Negative | 53.09% |
P-glycoprotein Substrate | Negative | 86.08% |
CYP3A4 Substrate | Positive | 54.88% |
CYP2C9 Substrate | Negative | 100.00% |
CYP2D6 Substrate | Negative | 74.54% |
CYP3A4 Inhibition | Positive | 70.30% |
CYP2C9 Inhibition | Positive | 81.11% |
These predictions suggest Pauciflorol E would be well-absorbed in the intestine but may have limited bioavailability and blood-brain barrier penetration. The compound appears likely to interact with several drug-metabolizing enzymes and transporters, which could have implications for potential drug interactions .
Natural Sources and Isolation
Botanical Origin
Pauciflorol E was originally isolated from the stem bark of Vatica pauciflora, a member of the Dipterocarpaceae family . The Dipterocarpaceae family is predominantly found in Southeast Asia and is known for producing a diverse array of resveratrol-derived compounds .
Isolation and Discovery
The compound was first reported in 2004 by Ito and colleagues as one of three new resveratrol oligomers isolated from Vatica pauciflora, alongside pauciflorol D (a resveratrol heptamer) and pauciflorol F (an indanone derivative) . The structural elucidation was accomplished through comprehensive spectroscopic analysis, with particular emphasis on HMBC and NOESY NMR experiments that allowed for the determination of its complex three-dimensional structure.
Biosynthetic Pathways and Related Compounds
Biosynthetic Origin
Pauciflorol E, as a resveratrol dimer, is biosynthesized through oxidative coupling of resveratrol monomers . Resveratrol oligomerization typically proceeds via the coupling of oxidatively generated phenoxyl radicals through several regioisomeric modes:
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8–10′ coupling (as found in ε-viniferin and ampelopsin F)
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8–8′ coupling (as in quadrangularin A and pallidol)
The specific coupling pattern that leads to the unique structure of Pauciflorol E reflects the complex enzymatic control exerted during biosynthesis in Vatica pauciflora.
Related Resveratrol Oligomers
Pauciflorol E belongs to a structurally diverse family of resveratrol-derived natural products, which includes:
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Pauciflorol D: A resveratrol heptamer isolated alongside Pauciflorol E from Vatica pauciflora
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Pauciflorol F: An indanone derivative also isolated from Vatica pauciflora which has been the subject of several synthetic studies
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Pauciflorol B: Another resveratrol oligomer with the molecular formula C42H32O9
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Various other resveratrol oligomers like ε-viniferin, hopeaphenol, vaticaffinol, and other viniferins widely distributed across plant species
These related compounds share biosynthetic pathways and often co-occur in the same plant species, suggesting common enzymatic machinery involved in their production.
Research Significance and Future Directions
Pauciflorol E represents an important addition to the growing family of resveratrol oligomers with potential medicinal applications. The complex structure and stereochemistry of this compound present challenges for synthetic chemists, while its biological profile suggests avenues for pharmacological investigation.
Future research directions might include:
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Development of efficient synthetic routes to access Pauciflorol E in quantities sufficient for comprehensive biological evaluation
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Detailed investigation of biological activities, particularly in areas where related resveratrol oligomers have shown promise (antioxidant, antimicrobial, anticancer)
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Structure-activity relationship studies to determine which structural features are essential for specific bioactivities
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Exploration of potential synergistic effects with other natural products or conventional therapeutics
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